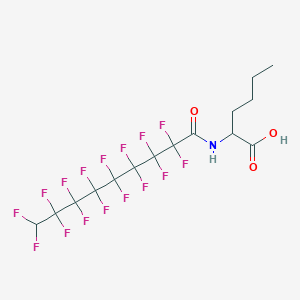![molecular formula C17H15BrClN3O B15014442 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B15014442.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is an organic compound with the molecular formula C17H15BrClN3O. This compound is notable for its complex structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions could result in various substituted derivatives .
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(2-chlorophenyl)amino]acetohydrazide
- 2-Amino-4-bromophenol
- 4-Bromo-2-aminophenol
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H15BrClN3O |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C17H15BrClN3O/c18-15-11-14(19)8-9-16(15)20-12-17(23)22-21-10-4-7-13-5-2-1-3-6-13/h1-11,20H,12H2,(H,22,23)/b7-4+,21-10+ |
InChI Key |
XWHRLTJBYPFKKF-XREZVLSMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)

![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methoxyaniline](/img/structure/B15014427.png)
![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)

